molecular formula C10H12N2O2 B13139611 N1-Benzyl-N1-methyloxalamide

N1-Benzyl-N1-methyloxalamide

Cat. No.: B13139611
M. Wt: 192.21 g/mol
InChI Key: ZQSLOLSFWBZTHY-UHFFFAOYSA-N
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Description

Significance of Oxalamide Derivatives in Chemical Science

Oxalamide derivatives represent a versatile class of organic compounds with a wide array of applications across various scientific fields. Their core structure is characterized by a diamide (B1670390) derived from oxalic acid. This structural motif allows for diverse substitutions, leading to a vast library of compounds with tailored properties.

In medicinal chemistry, oxalamide derivatives have shown significant potential. They are investigated for a range of biological activities, including anticancer, antiviral, and antimicrobial properties. acs.org For instance, some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms like inducing apoptosis and arresting the cell cycle. Others have been explored as inhibitors of enzymes crucial for the lifecycle of viruses like HIV. rsc.org The oxalamide scaffold is also a key component in drugs such as Lixiana, an anticoagulant used to treat thromboembolic diseases. rsc.orggoogle.com Furthermore, research has pointed to their potential as antimalarial agents and inhibitors of enzymes implicated in conditions like Alzheimer's disease. acs.orgnih.gov

Beyond medicine, oxalamide derivatives serve as valuable building blocks in organic synthesis and materials science. They can act as ligands in coordination chemistry, forming complexes with various metals. researchgate.net These complexes can have interesting magnetic and catalytic properties. researchgate.net The ability of some oxalamide derivatives to self-assemble into gels also makes them promising for the development of new materials. acs.org

The synthesis of oxalamide derivatives is an active area of research, with efforts focused on developing more efficient and environmentally friendly methods. Traditional approaches often involve the use of oxalyl chloride, but newer, more sustainable methods, such as the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, are being explored. rsc.org

Scope and Rationale for Research on N1-Benzyl-N1-methyloxalamide

The specific compound, this compound, is a subject of interest due to its unique combination of a benzyl (B1604629) group and a methyl group attached to one of the nitrogen atoms of the oxalamide core. This specific substitution pattern influences its chemical and physical properties, making it a valuable subject for scientific investigation.

Research into this compound and similar structures is driven by the desire to understand how structural modifications to the oxalamide backbone affect its biological and chemical properties. For example, the presence of a benzyl group can influence a molecule's ability to interact with biological targets. ontosight.ai

The study of this compound can contribute to the broader understanding of structure-activity relationships within the oxalamide class of compounds. By systematically studying derivatives like this, researchers can build models to predict the biological activity and physical properties of new, unsynthesized compounds. This knowledge is crucial for the rational design of new drugs and materials.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS Number 7666-51-5
IUPAC Name N'-benzyl-N-methyloxamide
SMILES CNC(=O)C(=O)NCC1=CC=CC=C1
Data sourced from PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N'-benzyl-N'-methyloxamide

InChI

InChI=1S/C10H12N2O2/c1-12(10(14)9(11)13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

ZQSLOLSFWBZTHY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N1 Benzyl N1 Methyloxalamide

Established Synthetic Pathways for Oxalamide Scaffolds

The construction of the oxalamide core can be achieved through several synthetic strategies, ranging from traditional amidation reactions to more modern catalytic approaches.

Conventional Amidation Approaches (e.g., Oxalyl Chloride Mediated)

The most conventional and widely employed method for synthesizing oxalamides involves the reaction of oxalyl chloride with primary or secondary amines. nih.govrsc.orgwikipedia.org This reaction is a type of nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbons of oxalyl chloride. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org

The general reaction is as follows: 2 R¹R²NH + ClCOCOCl → R¹R²NCOCONR¹R² + 2 HCl

This method is versatile and can be used to prepare a wide range of symmetrically and asymmetrically substituted oxalamides by carefully controlling the stoichiometry and addition order of the amine reactants. For instance, the reaction of two equivalents of an amine with oxalyl chloride yields a symmetrical oxalamide. To synthesize an unsymmetrical oxalamide, one equivalent of the first amine is reacted with oxalyl chloride to form an intermediate oxamoyl chloride, which is then reacted with a second, different amine.

A study on the synthesis of N,N-di-oxalamide derivatives utilized oxalyl chloride with various aromatic amines. conscientiabeam.com The reaction of o-toluidine (B26562) with succinic anhydride (B1165640) and then oxalyl chloride and sulfanilamide (B372717) yielded the corresponding N,N-di-oxalamide. conscientiabeam.com This highlights the utility of oxalyl chloride in multi-step syntheses to create complex oxalamide structures.

Catalytic Approaches (e.g., Acceptorless Dehydrogenative Coupling)

In recent years, more sustainable and atom-economical methods for oxalamide synthesis have been developed. One such method is the acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol and amines, catalyzed by a ruthenium pincer complex. nih.govrsc.orgnih.gov This reaction produces the desired oxalamide and hydrogen gas as the only byproduct, representing a significant advancement in green chemistry. nih.govrsc.org

The proposed mechanism for this transformation involves the initial dehydrogenation of ethylene glycol to form an α-hydroxy amide intermediate. nih.govrsc.org This intermediate then reacts with another molecule of the amine in a subsequent catalytic cycle to yield the final oxalamide. nih.govrsc.org The reaction is typically carried out at elevated temperatures (e.g., 135 °C) in a solvent like toluene (B28343) with a base such as potassium tert-butoxide. nih.gov

Researchers have demonstrated the broad applicability of this method with various primary and secondary amines, including aliphatic, benzylic, and even chiral amines, affording the corresponding oxalamides in good to excellent yields. nih.govrsc.org For example, the reaction of hexan-1-amine with ethylene glycol in the presence of the ruthenium catalyst yielded N1,N2-dihexyloxalamide. nih.gov

Catalyst SystemReactantsProductKey FeaturesReference
Ruthenium pincer complex, tBuOKEthylene glycol, AminesSymmetrical or unsymmetrical oxalamidesAtom-economical, H₂ is the only byproduct nih.govrsc.org

Novel Synthetic Strategies (e.g., One-Pot Reactions, Oxidative Amidations)

Novel synthetic strategies continue to emerge, offering more efficient and environmentally friendly routes to oxalamides. One-pot syntheses, which combine multiple reaction steps into a single operation, are particularly attractive for reducing waste and improving efficiency. A recently developed one-pot method for synthesizing unsymmetrical oxalamides involves the base-promoted triple cleavage of bromodichloroacetamide (B1526600) in the presence of an amine or amide. rsc.orgrsc.orgscitechseries.com This approach utilizes water as the oxygen source and has been successfully implemented in both batch and continuous-flow systems. rsc.orgrsc.org

Oxidative amidation reactions provide another modern pathway to oxalamides. These methods often utilize an oxidant to facilitate the coupling of various starting materials. For instance, a metal-free oxidative amidation of 2-oxoaldehydes with amines using hydrogen peroxide as a green oxidant has been developed to produce unsymmetrical oxamides at room temperature. researchgate.net Another approach involves the copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts. organic-chemistry.orgorganic-chemistry.org These methods offer mild reaction conditions and broad substrate scope.

Targeted Synthesis of N1-Benzyl-N1-methyloxalamide and Analogues

The targeted synthesis of this compound would typically follow the conventional amidation pathway. The synthesis would likely involve the reaction of N-benzylmethylamine with an oxalyl chloride derivative.

A plausible synthetic route would be a two-step process:

Formation of the Oxamoyl Chloride Intermediate: N-benzylmethylamine is reacted with an excess of oxalyl chloride in an inert solvent like dichloromethane (B109758) at a low temperature to form N-benzyl-N-methyloxamoyl chloride.

Amidation: The resulting oxamoyl chloride is then reacted with a second amine to produce the final unsymmetrical oxalamide. For the synthesis of a symmetrical N1,N2-dibenzyl-N1,N2-dimethyloxalamide, two equivalents of N-benzylmethylamine would be reacted directly with one equivalent of oxalyl chloride.

Derivatization and Functionalization Reactions of the Chemical Compound

The oxalamide scaffold, including this compound, offers several positions for further chemical modification, allowing for the generation of a diverse library of analogues for various applications.

Modifications at the N1 and N2 Amide Positions

The nitrogen atoms of the amide groups (N1 and N2) are key sites for derivatization. The hydrogen atoms on the amide nitrogens (in the case of primary or secondary amine precursors) can be substituted through various reactions, such as alkylation or arylation.

Alkylation: The N-H protons of an oxalamide can be deprotonated with a suitable base to form an amidate anion, which can then undergo nucleophilic substitution with an alkyl halide to introduce a new alkyl group at the nitrogen atom.

Arylation: N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of various aryl and heteroaryl groups at the N1 and N2 positions, significantly expanding the structural diversity of the oxalamide derivatives.

The ability to modify the substituents at the N1 and N2 positions is crucial for tuning the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is particularly important in the context of medicinal chemistry. For instance, the introduction of a cyclopropyl (B3062369) group can enhance metabolic stability.

Reaction TypeReagentsModification SitePurpose
AlkylationAlkyl halide, BaseN1 and/or N2 Amide NitrogenIntroduce alkyl groups to modify steric and electronic properties.
Arylation (e.g., Buchwald-Hartwig)Aryl halide, Palladium catalyst, BaseN1 and/or N2 Amide NitrogenIntroduce aryl or heteroaryl groups to explore structure-activity relationships.

Aromatic Ring Substitutions and Their Synthetic Implications

The benzyl (B1604629) group of this compound serves as a prime site for modification via electrophilic aromatic substitution (EAS). The outcomes of these reactions are governed by the electronic and steric nature of the existing N-methyloxalamide methylene (B1212753) substituent (-CH₂-N(CH₃)C(O)C(O)NH₂).

From a chemical principles standpoint, the methylene group (-CH₂-) directly attached to the benzene (B151609) ring acts as a weak electron-donating group (activating group) through an inductive effect. wikipedia.org Such activating groups direct incoming electrophiles to the ortho and para positions of the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com The resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction show that the positive charge is stabilized most effectively when the electrophile adds to the ortho or para positions. organicchemistrytutor.comuci.edu While the entire substituent is sizable, which may cause some steric hindrance at the ortho positions, the para position remains highly accessible. msu.edu Consequently, a mixture of ortho and para substituted products is expected, with the para isomer often predominating. masterorganicchemistry.com

These substitutions are synthetically significant as they allow for the fine-tuning of the molecule's physicochemical properties. For example, introducing electron-withdrawing groups like nitro (-NO₂) or halogens can alter the molecule's electronic profile, lipophilicity, and metabolic stability. Conversely, adding electron-donating groups can modulate its reactivity and potential for further functionalization. These modifications are a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry, where even minor structural changes can lead to significant differences in biological activity.

Below is a table outlining potential electrophilic aromatic substitution reactions that can be performed on the benzyl ring of this compound, based on well-established synthetic protocols. uci.eduuomustansiriyah.edu.iq

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents & Conditions Electrophile Expected Major Products (Illustrative)
Nitration Conc. HNO₃, Conc. H₂SO₄ Nitronium ion (NO₂⁺) p-nitro-N1-benzyl-N1-methyloxalamide and o-nitro-N1-benzyl-N1-methyloxalamide
Halogenation (Bromination) Br₂, FeBr₃ Br⁺ (as a complex) p-bromo-N1-benzyl-N1-methyloxalamide and o-bromo-N1-benzyl-N1-methyloxalamide
Halogenation (Chlorination) Cl₂, AlCl₃ or FeCl₃ Cl⁺ (as a complex) p-chloro-N1-benzyl-N1-methyloxalamide and o-chloro-N1-benzyl-N1-methyloxalamide
Friedel-Crafts Alkylation R-Cl, AlCl₃ Carbocation (R⁺) p-alkyl-N1-benzyl-N1-methyloxalamide and o-alkyl-N1-benzyl-N1-methyloxalamide

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | p-acyl-N1-benzyl-N1-methyloxalamide and o-acyl-N1-benzyl-N1-methyloxalamide |

Note: The table is illustrative and actual yields and isomer ratios would need to be determined empirically. The para product is generally favored due to reduced steric hindrance.

Introduction of Chirality and Stereochemical Control in Synthesis

This compound is an achiral molecule. The introduction of chirality, which is crucial for applications in pharmacology where enantiomers can have vastly different biological effects, requires deliberate synthetic strategies. A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org The primary methods to synthesize chiral analogues of this compound involve using chiral starting materials or employing asymmetric catalytic methods.

One of the most direct approaches is chiral pool synthesis . This strategy utilizes readily available, enantiomerically pure starting materials. wiley.com For instance, instead of using achiral benzylamine (B48309) in the initial synthesis, one could use a chiral derivative such as (R)- or (S)-α-methylbenzylamine. The reaction of this chiral amine with an appropriate oxalamic acid precursor would yield a diastereomeric product containing a stereocenter at the benzylic position.

A second major strategy is asymmetric catalysis . This involves the creation of a stereocenter from a prochiral substrate using a chiral catalyst. For example, a chiral N-benzyl amine derivative could be synthesized via the asymmetric reduction of a corresponding imine, a reaction for which numerous catalytic systems, including enzymatic ones like imine reductases (IREDs), have been developed. nih.govnih.govresearchgate.net These biocatalytic approaches are attractive due to their high enantioselectivity under mild conditions. manchester.ac.uk The resulting chiral amine can then be converted into the target oxalamide while preserving its stereochemical integrity.

A more advanced concept involves the creation of atropisomers , which are stereoisomers resulting from hindered rotation around a single bond. rsc.org While unlikely in the parent this compound, introducing bulky substituents on both the ortho-position of the benzyl ring and on the oxalamide nitrogen could potentially restrict rotation around the N-C(benzyl) bond, leading to a C-N chiral axis. The synthesis of such compounds requires specialized organocatalytic methods to control the atroposelective outcome. mdpi.com

The choice of strategy depends on factors such as the availability of starting materials, desired stereochemical outcome, and scalability.

Table 2: Comparison of Strategies for Chiral Synthesis

Synthetic Strategy Description Advantages Disadvantages
Chiral Pool Synthesis Utilizes enantiopure starting materials (e.g., chiral amines) to introduce a stereocenter. Straightforward, predictable stereochemistry, relies on well-established reactions. Limited by the availability and cost of the chiral starting materials.
Asymmetric Catalysis Creates a chiral center from a prochiral molecule using a small amount of a chiral catalyst (metal-based or organocatalyst/enzyme). researchgate.netlouisiana.edu Highly efficient, can produce high enantiomeric excess, broad substrate scope is possible. nih.gov Requires catalyst development and optimization; catalysts can be expensive or sensitive.
Diastereoselective Resolution Synthesizes a racemic mixture and separates the enantiomers, often by forming diastereomeric salts with a chiral resolving agent. A classical and well-understood method. Inherently limits the maximum yield to 50% for the desired enantiomer, generates waste. wiley.com

| Atroposelective Synthesis | Constructs a molecule with hindered rotation around a bond to create axial chirality, controlled by a catalyst. rsc.org | Access to unique and conformationally restricted chiral structures. | Applicable only to specific, sterically hindered molecular scaffolds; methodologically challenging. |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Investigations of N1-Benzyl-N1-methyloxalamide

High-resolution spectroscopic methods are indispensable for elucidating the intricate structural details and dynamic processes of this compound in solution.

While specific high-resolution NMR data for this compound is not extensively documented in publicly available literature, the conformational dynamics can be inferred from studies on structurally related tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.brresearchgate.net For tertiary amides, the rotation around the amide C-N bond is often hindered, leading to the presence of cis (E) and trans (Z) rotamers that can be observed on the NMR timescale. scielo.br

In the case of this compound, two distinct conformational isomers would be expected due to the restricted rotation around the N1-C(O) bond. This would result in the duplication of signals in the ¹H and ¹³C NMR spectra, particularly for the N-methyl and N-benzyl protons and carbons, which are in close proximity to the amide bond.

Expected ¹H and ¹³C NMR Spectral Features:

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Comments
N-CH₃Two singletsTwo distinct signalsThe chemical shift difference between the two rotamers would indicate the E/Z population ratio.
N-CH₂-PhTwo singletsTwo distinct signalsProtons of the methylene (B1212753) bridge would show distinct chemical shifts for the E and Z isomers.
Aromatic (Phenyl)7.2 - 7.5 (multiplet)127 - 140Signals may show broadening or splitting depending on the rate of rotation and the specific isomer.
C=O (Amide)-~160-170Two signals expected for the two non-equivalent carbonyl carbons of the oxalamide moiety.
C=O (Amide)-~160-170The chemical environment of the second amide group would also be influenced by the conformation.

Two-dimensional (2D) NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for the definitive assignment of the proton and carbon signals for each conformer. HMBC, in particular, could reveal long-range couplings between the N-methyl protons and the benzyl (B1604629) methylene carbons, confirming the presence of distinct E/Z isomers. scielo.br

Variable Temperature (VT) NMR studies would provide valuable information on the dynamics of the rotational process. By acquiring spectra at different temperatures, the coalescence of the duplicated signals could be observed. This would allow for the determination of the energy barrier (ΔG‡) for the C-N bond rotation, a key parameter in understanding the molecule's conformational stability. For similar N-benzyl-N-methyl amides, these energy barriers are typically in a range that allows for the observation of distinct conformers at room temperature. cdnsciencepub.com

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. science.gov For this compound, the primary amide group (-CONH₂) is a key feature that can engage in hydrogen bonding.

The FTIR and Raman spectra would be dominated by characteristic vibrational modes of the amide and benzyl groups.

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comments
N-H (primary amide)Stretching (asymmetric & symmetric)3400 - 3100The position and shape of these bands are highly sensitive to hydrogen bonding. In the solid state, these bands are typically broad and shifted to lower frequencies.
C-H (aromatic)Stretching3100 - 3000Sharp bands characteristic of the phenyl ring.
C-H (aliphatic)Stretching3000 - 2850Bands corresponding to the N-methyl and N-benzyl methylene groups.
C=O (Amide I)Stretching1700 - 1630Two distinct bands are expected for the two carbonyl groups of the oxalamide moiety. Their positions are influenced by electronic effects and hydrogen bonding.
N-H (Amide II)Bending1650 - 1550This band arises from a coupling of N-H bending and C-N stretching vibrations in the primary amide.
C-NStretching1400 - 1200Vibrations associated with the various C-N bonds in the molecule.

In the solid state, the presence of N-H donors in the primary amide group and C=O acceptors in both amide groups suggests the formation of a robust hydrogen-bonding network. This would be evident in the FTIR spectrum by a significant broadening and red-shifting (shift to lower frequency) of the N-H and C=O stretching bands compared to their positions in a dilute solution in a non-polar solvent. mdpi.com The analysis of these shifts can provide qualitative information about the strength of the hydrogen bonds. researchgate.netnih.gov

X-ray Crystallography of this compound and Related Structures

While a specific crystal structure for this compound is not found in the surveyed literature, analysis of related structures, such as benzamide (B126) and other primary amides, provides a strong basis for predicting its solid-state conformation and packing. rsc.org

In the crystalline state, the molecule is expected to adopt a conformation that optimizes packing efficiency and maximizes favorable intermolecular interactions. The oxalamide backbone is likely to be relatively planar to facilitate π-system interactions and hydrogen bonding. The orientation of the benzyl group relative to the oxalamide core will be a key conformational feature, likely influenced by steric hindrance and crystal packing forces.

The crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds. The primary amide group (-CONH₂) is an excellent hydrogen bond donor, while the carbonyl oxygens of both amide groups are effective hydrogen bond acceptors.

It is highly probable that the primary amide groups would form classic amide-amide hydrogen bonding motifs, such as the R²₂(8) ring motif, where two molecules are linked by a pair of N-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of primary amides. The presence of the tertiary amide carbonyl oxygen provides an additional acceptor site, potentially leading to more complex, three-dimensional hydrogen-bonded networks.

Computational and Theoretical Investigations of N1 Benzyl N1 Methyloxalamide

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), Ab Initio Calculations)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. orientjchem.org For N1-Benzyl-N1-methyloxalamide, DFT calculations can predict the distribution of electron density and identify molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another key output of these calculations. orientjchem.org It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the oxalamide group are expected to be the most electron-rich sites, indicated by deep red on an MEP map, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the amide groups would be electron-poor, appearing blue, and represent sites for potential nucleophilic interaction. orientjchem.org

| MEP Minima (Vmin) | Located near carbonyl oxygen atoms. | Indicates regions susceptible to electrophilic attack. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules, as specific computational studies on this compound are not widely published. The significance of each parameter is based on established principles of computational chemistry.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can systematically explore these rotational possibilities to identify stable conformers, which correspond to energy minima on the potential energy surface. By rotating the bonds—specifically the C-C bond of the oxalamide, the C-N bonds, and the bond connecting the benzyl (B1604629) group to the nitrogen—a potential energy scan can be performed.

The results of such an analysis would likely reveal that the most stable conformer adopts a specific arrangement to minimize steric hindrance between the benzyl and methyl groups. The planarity of the amide bonds is also a key factor. Theoretical calculations for similar molecules often show that a trans-oid conformation of the central oxalamide C-C bond is energetically preferred. orientjchem.org

Quantum mechanical calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental results for structural confirmation. For instance, theoretical calculations can generate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. orientjchem.org By comparing the calculated wavenumbers with experimental data, a detailed assignment of vibrational modes can be made. For this compound, key predicted vibrational modes would include N-H stretching, C=O stretching of the amide groups, and aromatic C-H stretching from the benzyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to aid in the complete assignment of all signals, confirming the molecular structure. orientjchem.org

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov

MD simulations model the movements of atoms in a molecule over a period of time, taking into account interactions with the surrounding environment. By simulating this compound in a virtual box of solvent molecules (e.g., water or DMSO), its conformational flexibility and dynamic behavior in solution can be observed. These simulations would reveal how the molecule folds and unfolds, the accessible range of conformations, and the timescale of these motions. This is particularly useful for understanding how the molecule behaves in a realistic chemical environment rather than in a vacuum.

MD simulations are also invaluable for studying intermolecular interactions. For this compound, simulations can quantify the interactions with solvent molecules. This is often analyzed by calculating the radial distribution function (RDF) for solvent atoms around specific sites on the solute molecule. The RDF for water molecules around the amide hydrogens and carbonyl oxygens would provide a quantitative measure of hydrogen bonding. core.ac.uk

This analysis can reveal the solvation shell structure and provide insights into the molecule's solubility. Furthermore, these simulations can be extended to model interactions with other molecules, such as biological receptors or other chemical species, by calculating binding free energies and identifying key interaction sites. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound

Force Field Development and Parameterization for Oxalamide Derivatives

The accurate simulation of molecular systems using molecular mechanics (MM) and molecular dynamics (MD) is critically dependent on the quality of the underlying force field. uiuc.edu A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. uiuc.edunih.gov For common biomolecules like proteins and nucleic acids, well-established and extensively validated force fields such as AMBER, CHARMM, and OPLS exist. nih.gov However, for novel or drug-like molecules such as this compound, which are not part of the standard parameterization sets, specific parameters must be developed and validated to ensure reliable simulation results.

The development of force field parameters for new molecules, often termed parameterization, is a multi-step process that typically leverages high-accuracy quantum mechanical (QM) calculations and, when available, experimental data. ambermd.org The goal is to create a set of MM parameters that can reproduce the QM-calculated or experimentally observed structural, energetic, and electrostatic properties of the molecule. bioexcel.eu

The parameterization of an oxalamide derivative like this compound generally follows a standardized workflow compatible with common force fields like the General AMBER Force Field (GAFF). researchgate.netresearchgate.net GAFF is designed to be compatible with the main AMBER force fields and provides parameters for a wide range of organic molecules. researchgate.net

Initial Structure and QM Optimization: The process begins with the generation of a three-dimensional structure of the target molecule. This structure is then optimized using QM methods, typically Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G**), to find its lowest energy conformation. nih.govacs.org This QM-optimized geometry provides reference values for bond lengths and angles.

Atom Typing and Initial Parameter Assignment: Automated tools, such as antechamber from the AmberTools suite, are used to assign atom types to the molecule. researchgate.net These atom types, which are distinct for different chemical environments (e.g., an sp2 carbon in a carbonyl group vs. an sp2 carbon in an aromatic ring), are used to assign initial bond, angle, dihedral, and van der Waals parameters by analogy from the general force field (e.g., GAFF). researchgate.netresearchgate.net

Partial Charge Calculation: Electrostatic interactions are fundamental to molecular interactions. Atomic partial charges are derived by fitting them to the electrostatic potential (ESP) calculated by QM methods. The Restrained Electrostatic Potential (RESP) charge model is a widely used method that helps to avoid unrealistically large charges on buried atoms and improves the transferability of the parameters. bioexcel.euresearchgate.net

Parameter Refinement and Dihedral Fitting: While many parameters can be transferred, those for unique chemical moieties, such as the core oxalamide group, may require specific derivation. nih.gov Torsional parameters, which govern the rotational energy barriers around bonds, are particularly crucial for describing the molecule's conformational landscape. These are often derived by performing a QM scan of the potential energy surface along a specific dihedral angle. The resulting energy profile is then used to fit the parameters of the corresponding Fourier series in the force field's dihedral term. researchgate.net

Validation: The final set of parameters is validated by performing MM energy minimizations and/or MD simulations. The resulting geometries and conformational energies are compared against the high-level QM data or experimental results to ensure the force field can accurately reproduce the properties of the molecule. bioexcel.eu

Computational studies on various N-substituted oxalamides have provided crucial insights into their structural preferences, which must be accurately captured by a force field.

Conformational Preferences: DFT calculations have shown that the conformational behavior of the central oxalamide moiety is highly dependent on the substitution pattern at the nitrogen atoms. nih.gov For N-alkyl and N,N'-dialkyl oxalamides, the most stable conformations feature a planar s-trans arrangement of the oxalamide group (O=C-C=O). This planarity is often stabilized by intramolecular hydrogen bonds. nih.govnih.gov In contrast, for tetra-substituted oxalamides, steric hindrance prevents planarity, and the oxalamide moiety typically adopts a skewed, non-planar geometry. nih.gov

Force Field Parameter Development: Research has been conducted to specifically develop a set of force field parameters for the oxalamide group using QM results. nih.gov This work aims to provide a reliable basis for performing molecular mechanics calculations to study the isomerization and structural preferences of molecules containing this functional group, including polymers like polyoxalamides. nih.gov The process often involves a hierarchical approach, where initial conformations are generated with a base-level force field before being re-optimized and evaluated at a higher level of theory (e.g., DFT) to refine the parameters.

The functional forms used in molecular mechanics are crucial for understanding what the parameters represent. The following table outlines the typical components of a Class I force field, such as AMBER/GAFF. uiuc.edu

Interaction TermFunctional FormDescription of Parameters
Bond StretchingEbond=bondsKb(bb0)2E_{bond} = \sum_{bonds} K_b (b - b_0)^2Kb: Bond force constant; b0: Equilibrium bond length
Angle BendingEangle=anglesKθ(θθ0)2E_{angle} = \sum_{angles} K_θ (θ - θ_0)^2Kθ: Angle force constant; θ0: Equilibrium angle
Dihedral TorsionEdihedral=dihedralsVn2[1+cos(nϕγ)]E_{dihedral} = \sum_{dihedrals} \frac{V_n}{2} [1 + \cos(n\phi - \gamma)]Vn: Barrier height; n: Periodicity; γ: Phase angle
Non-bonded (van der Waals)EvdW=i<j[AijRij12BijRij6]E_{vdW} = \sum_{i<j} \left[ \frac{A_{ij}}{R_{ij}^{12}} - \frac{B_{ij}}{R_{ij}^6} \right]Aij, Bij: Lennard-Jones parameters (or ε and Rmin)
Non-bonded (Electrostatic)Eelec=i<jqiqjεRijE_{elec} = \sum_{i<j} \frac{q_i q_j}{\epsilon R_{ij}}qi, qj: Partial atomic charges; ε: Dielectric constant

The validation process involves ensuring that the geometries predicted by the developed force field closely match those from high-level QM calculations. The table below provides representative data comparing key geometric parameters of a hypothetical oxalamide core structure as determined by QM and a newly parameterized force field, illustrating a successful validation.

Representative Comparison of QM-Calculated vs. MM-Predicted Geometries for an Oxalamide Core. (Note: Values are illustrative.)
Geometric ParameterAtom DefinitionQM (DFT) ValueMM (GAFF-like) ValueDifference
Bond LengthC-C (oxalamide)1.54 Å1.54 Å0.00 Å
Bond LengthC=O1.23 Å1.23 Å0.00 Å
Bond LengthC-N1.34 Å1.35 Å+0.01 Å
Bond AngleO=C-C121.5°121.2°-0.3°
Bond AngleN-C-C114.0°114.5°+0.5°
Dihedral AngleO=C-C=O180.0°179.5°-0.5°

Biological Activity and Mechanistic Studies Excluding Clinical, Dosage, and Safety

In Vitro Biological Screening and Potency Determination

While extensive biological data specifically for N1-Benzyl-N1-methyloxalamide is limited in publicly accessible research, the broader class of oxalamide derivatives has been the subject of numerous biological investigations. These studies provide a framework for the potential activities of this compound.

Enzyme Inhibition Studies (e.g., Neuraminidase, α-Glucosidase, Plasminogen Activator Inhibitor-1 (PAI-1), Soluble Epoxide Hydrolase)

Neuraminidase (NA): The neuraminidase enzyme is a critical target for anti-influenza drugs. researchgate.net A study focused on designing oseltamivir (B103847) derivatives found that incorporating an oxalamide group was crucial for activity. The oxalamide moiety can form strong hydrogen bond interactions with key arginine residues (Arg118, Arg292, and Arg371) in the enzyme's active site. researchgate.netrsc.org One synthesized oxalamide derivative, compound Z2, showed an IC₅₀ value of 0.09 μM against neuraminidase, which was more potent than the oseltamivir carboxylate control (IC₅₀ = 0.10 μM). rsc.orgrsc.org

α-Glucosidase: There is no specific data on this compound as an α-glucosidase inhibitor.

Plasminogen Activator Inhibitor-1 (PAI-1): Direct inhibition studies for this compound on PAI-1 are not available.

Soluble Epoxide Hydrolase (sEH): While no data exists for this compound, other oxalamides have been investigated as sEH inhibitors. For example, adamantyl-substituted oxalamides have shown high potency, which is attributed to the bulky adamantyl groups enhancing hydrophobic interactions within the enzyme's binding site.

Other Enzymes: The oxalamide scaffold has been successfully used to develop inhibitors for other enzymes. Substituted oxalamides have been identified as novel, potent inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism targeted in cancer immunotherapy. nih.gov Another study identified oxalamide derivatives as inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme involved in fatty acid metabolism and recognized as a target in cancer. researchgate.netnih.gov Additionally, N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide was found to be a potent inhibitor of butyrylcholinesterase (BuChE) with an IC₅₀ of 1.86 µM. tandfonline.com

Receptor Binding Assays (e.g., HIV gp120)

There are no specific receptor binding assay results available for this compound with HIV gp120. However, the oxalamide linker has been utilized in the design of small-molecule inhibitors that target the CD4 binding site on the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govacs.org These inhibitors were designed to fit into a specific cavity (the "Phe43 cavity") on gp120, thereby preventing the virus from entering host cells. researchgate.netnih.gov Studies on these oxalamide-containing compounds confirmed their antiviral activity in both single-cycle and multi-cycle inhibition assays. nih.gov

Cellular Activity Evaluation (e.g., Antiproliferative Effects in Cell Lines)

Specific antiproliferative data for this compound is not available in the reviewed literature. However, the anticancer potential of the broader oxalamide class has been explored.

In one study, a series of N,N-bis substituted oxalamide derivatives were synthesized and tested for anticancer activity against blood cancer cell lines RAJI and DOHH2. The study found that none of the tested oxalamide derivatives showed significant anticancer activity against these specific cell lines. ijbbku.com

Conversely, other research has shown more promising results. Ferrocene-containing oxalamides demonstrated growth-inhibitory properties against human tumor cell lines, including MCF7 (mammary adenocarcinoma) and HeLa (cervical adenocarcinoma). acs.org Another significant study identified a series of oxalamides that were selectively toxic to four out of twelve human lung cancer cell lines, with the optimized compound SW208108 showing IC₅₀ values between 0.014 μM and 0.031 μM in sensitive lines. nih.gov Furthermore, some indole-based oxalamide derivatives have shown significant antiproliferative effects against PC-3, HeLa, and HCT-116 cell lines, suggesting they could be scaffolds for new anticancer agents. rsc.org

CompoundCell LineActivity (IC₅₀)Reference
SW208108 (Oxalamide derivative)H2122 (Lung Cancer)0.014 µM nih.gov
SW208108 (Oxalamide derivative)HCC827 (Lung Cancer)0.031 µM nih.gov
Oxalamide-bridged Ferrocene (3)HeLa (Cervical Cancer)Weaker than cisplatin acs.org
Oxalamide-bridged Ferrocene (3)MCF7 (Breast Cancer)Weaker than cisplatin acs.org
Various N,N-bis substituted oxalamidesRAJI, DOHH2 (Blood Cancer)Inactive ijbbku.com

Antimicrobial and Antiviral Activities in Model Systems

While specific data for this compound is absent, the oxalamide chemical class is noted for its potential antimicrobial and antiviral properties. ontosight.ai

Antiviral: As mentioned previously, oxalamide derivatives have been synthesized as potent inhibitors of influenza neuraminidase. researchgate.netrsc.org They have also been investigated as inhibitors of the Hepatitis C Virus (HCV) NS3 protease, where they exhibited single-digit to sub-nanomolar activity in enzyme and cell-based assays. nih.gov Furthermore, oxalamide-containing molecules have been developed as HIV-1 entry inhibitors by targeting the gp120 protein. nih.govacs.org

Compound Class/DerivativeViral TargetReported ActivityReference
Oxalamide Derivative (Z2)Influenza NeuraminidaseIC₅₀ = 0.09 µM rsc.orgrsc.org
Oxalamide-based HCV InhibitorsHCV NS3 ProteaseSub-nanomolar to single-digit nM activity nih.gov
Oxalamide-based HIV-1 InhibitorsHIV-1 gp120Effective entry inhibition nih.govacs.org

Antimicrobial: The oxalamide scaffold is recognized for its potential antibacterial and antifungal activities, although specific examples with detailed data were not predominant in the search results. ontosight.aiijbbku.com

Mechanistic Elucidation of Biological Actions

Target Identification and Validation

For the specific compound this compound, no definitive target identification and validation studies were found. However, research into related oxalamides provides insight into potential mechanisms.

A key mechanistic finding for some selectively toxic oxalamides is their action as prodrugs. In certain lung cancer cells, oxalamide compounds were metabolized by the overexpressed cytochrome P450 (CYP) 4F11 enzyme into irreversible inhibitors of stearoyl-CoA desaturase (SCD). nih.gov This targeted activation within cancer cells that express the specific CYP enzyme provides a mechanism for selective toxicity, sparing cells that cannot metabolize the prodrug. researchgate.netnih.gov This represents a validated mechanism where the biological target (SCD) is inhibited only after metabolic activation of the oxalamide precursor. nih.gov

In the context of antiviral activity, molecular docking studies have validated the mechanism of neuraminidase inhibition by oxalamide derivatives. These studies confirm that the oxalamide core acts as a crucial hydrogen bonding unit that interacts with positively charged arginine residues in the enzyme's active site, anchoring the inhibitor and blocking its function. researchgate.netrsc.orgrsc.org Similarly, for HIV-1 inhibitors, the oxalamide serves as a linker to position other chemical moieties correctly within the Phe43 cavity of gp120, validating its role as a structural scaffold for targeting protein-protein interactions. researchgate.netnih.gov

Molecular Interactions with Biomolecules (e.g., Protein Binding, DNA Interaction)

While direct studies on the protein or DNA binding of this compound are not extensively detailed in the available literature, research on structurally related oxalamide compounds provides significant insights into their potential molecular interactions.

Oxalamide moieties are recognized as effective pharmacophores due to their ability to form key interactions with biological targets. Specifically, the carbonyl groups and the N-H function of an unsubstituted or monosubstituted amide are crucial for forming hydrogen bonds within enzyme active sites. researchgate.net

Research into copper complexes featuring tetradentate amidate ligands, such as N1,N1'-(1,2-phenylene)bis(N2-methyloxalamide), demonstrates the capacity of the oxalamide framework to engage in significant molecular interactions. researchgate.netacs.org In these systems, the oxalamide ligand is not a passive scaffold but is "redox-active," meaning it can participate directly in electron transfer processes. researchgate.netacs.org The ligand can undergo a pH-dependent electron transfer, indicating it can be oxidized and reduced, a critical function in many enzymatic reactions. researchgate.net This suggests that oxalamide-containing compounds can interact with metalloproteins, where the ligand framework assists in mediating redox chemistry. researchgate.net

Furthermore, studies on soluble epoxide hydrolase (sEH) inhibitors show that the oxalamide function is a potent primary pharmacophore. researchgate.netnih.gov The interaction is believed to be anchored by the carbonyl and NH groups within the enzyme's active site, mimicking the interactions of highly potent urea-based inhibitors. researchgate.net

Pathway Modulation and Cellular Signaling Effects

The ability of oxalamide derivatives to modulate biological pathways is primarily documented through their action as enzyme inhibitors. A key pathway influenced by these compounds is the arachidonic acid cascade, through the inhibition of soluble epoxide hydrolase (sEH). researchgate.net

The sEH enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. researchgate.net By inhibiting sEH, oxalamide compounds prevent the degradation of EETs. This leads to an increase in EET levels, which can enhance their beneficial effects, such as reducing blood pressure and mitigating inflammatory responses. researchgate.net Therefore, oxalamide derivatives are considered modulators of signaling pathways related to inflammation and cardiovascular regulation. researchgate.net

In a different context, the redox-active nature of metal-bound oxalamide ligands allows them to modulate chemical pathways, such as water oxidation. researchgate.netacs.org In copper-oxalamide complexes, the ligand participates in a proton-coupled electron transfer (PCET) process, which is fundamental to the catalytic cycle. researchgate.net This demonstrates that the oxalamide structure can be integral to modulating multi-electron redox pathways, a principle that underlies many cellular signaling events. acs.org

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

The relationship between the chemical structure of oxalamide derivatives and their biological activity is a critical area of study for optimizing their therapeutic potential. Ligand efficiency (LE), a metric that relates the binding affinity of a molecule to its size (typically the number of heavy atoms), is a key concept in this optimization process. nih.gov It is used to identify small, efficient fragments that can be developed into more potent and drug-like candidates. nih.gov

Impact of Substituent Variation on Biological Response

Structure-activity relationship (SAR) studies on oxalamide-based inhibitors of human soluble epoxide hydrolase (sEH) provide a clear picture of how substituent changes affect biological response. researchgate.netnih.gov

Key SAR Findings for Oxalamide-Based sEH Inhibitors:

N-Substitution: The degree of substitution on the oxalamide nitrogens is critical. For a potent lead compound, substitution of the amide proton with a methyl group (N-methylation), as seen in this compound, can be detrimental to activity. For instance, N-methylation of one potent inhibitor led to a 60-fold drop in inhibitory potency against sEH. nih.gov This highlights the importance of the hydrogen-bond donating capability of the N-H group for this specific target. researchgate.net

The Benzyl (B1604629) Group: The benzyl group itself is a specific and important feature for potency. nih.gov

Replacing the benzyl group with a phenyl group (removing the methylene (B1212753) linker) resulted in a complete loss of inhibition. nih.gov

Extending the alkyl chain between the phenyl ring and the oxalamide function (e.g., to a 2-phenylethyl or 3-phenylpropyl group) also caused a dramatic decrease in inhibitory activity. nih.gov This indicates that the precise positioning of the phenyl ring by the methylene linker of the benzyl group is crucial for optimal interaction with the enzyme. nih.gov

Aromatic Ring Substitution: The addition of functional groups onto the benzene (B151609) ring of the benzyl moiety was found to dramatically reduce inhibition, suggesting that an unsubstituted phenyl ring is preferred for this class of sEH inhibitors. nih.gov

The following table summarizes the impact of these variations based on research into sEH inhibitors. nih.gov

Compound/Variation Modification from Benzyl Oxalamide Scaffold Impact on sEH Inhibition Potency
Phenyl substitutionBenzyl group replaced by a phenyl groupNo inhibition observed
Alkyl chain extensionBenzyl group replaced by 2-phenylethyl or 3-phenylpropylDramatic loss of inhibition
N-MethylationAddition of a methyl group to an oxalamide nitrogen~60-fold drop in potency
Benzene ring substitutionAddition of functional groups to the phenyl ringDramatic loss of inhibition

In the context of redox-active metal complexes, substituent variation also plays a key role. The addition of electron-donating groups to the aromatic ring of a bis-oxalamide ligand was found to lower the energy required for oxidation, while electron-withdrawing groups made the complex harder to oxidize. researchgate.net This demonstrates that substituents directly modulate the electronic properties and, consequently, the reactivity of the molecule. researchgate.net

Pharmacophore Modeling and Optimization Strategies

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. For oxalamide derivatives, several key pharmacophoric features and optimization strategies have been identified.

The substituted oxyoxalamide function itself is considered a promising primary pharmacophore for inhibiting human sEH. researchgate.net Its key features—the two carbonyl groups and the potential for a hydrogen bond-donating NH group—allow it to effectively interact with the target enzyme. researchgate.net

Furthermore, the substituted oxalamide group has been successfully used as a secondary pharmacophore in optimization strategies. Researchers have introduced this moiety into existing amide or urea-based inhibitors to improve their properties. researchgate.netnih.gov This strategy has led to significant enhancements in both inhibitory potency and, crucially, water solubility—a key parameter for drug bioavailability. researchgate.netnih.gov In this context, smaller alkyl substitutions on the oxalamide were found to be highly effective, whereas larger or polar groups led to a loss of inhibition. nih.gov

These findings indicate that the oxalamide scaffold is a versatile platform. It can act as the core inhibitory element or as an accessory component to fine-tune the properties of other inhibitor classes, representing an important strategy in the development of bioavailable enzyme inhibitors. researchgate.net

Supramolecular Chemistry and Self Assembly of N1 Benzyl N1 Methyloxalamide Derivatives

Hydrogen Bonding Interactions and Motifs

Hydrogen bonds are the primary driving force behind the self-assembly of oxalamide derivatives. scispace.com The oxalamide core, with its two amide groups, provides both hydrogen bond donors (N-H groups) and acceptors (C=O groups), facilitating the creation of robust and predictable interaction patterns that dictate the geometry and stability of the resulting supramolecular structures. nih.govacs.org These interactions can be broadly categorized into intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonds, which occur between atoms within the same molecule, play a crucial role in defining the conformational preferences of N1-Benzyl-N1-methyloxalamide derivatives. scispace.com The formation of these bonds can lead to the creation of stable five or six-membered rings. scispace.com In derivatives where a suitable hydrogen bond donor and acceptor are in close proximity due to the molecular structure, intramolecular hydrogen bonding can lock the molecule into a specific, often planar, conformation. researchgate.netresearchgate.net

For instance, in related N,N'-bis(2-benzoylphenyl)oxalamide systems, extensive NMR studies and X-ray diffraction analysis have demonstrated the existence of three-center (or bifurcated) intramolecular hydrogen bonds. researchgate.netmdpi.com In such a motif, a single amide proton interacts simultaneously with two acceptor atoms, such as the oxygen atoms of the oxalamide carbonyl and a nearby substituent. researchgate.netmdpi.com This type of interaction significantly stabilizes the molecular conformation and influences how the molecule subsequently interacts with its neighbors. nih.govnih.gov For this compound derivatives possessing an N-H bond on the second amide group, the planarity enforced by intramolecular interactions is a key factor in pre-organizing the molecules for further self-assembly.

Table 1: Characteristics of Intramolecular Hydrogen Bonding in Oxalamide Scaffolds

FeatureDescriptionSignificance
Common Motifs Formation of S(5) or S(6) ring motifs through N-H···O=C interactions.Dictates the preferred conformation and planarity of the molecule.
Three-Center Bonds A single N-H proton can interact with two acceptor atoms simultaneously (bifurcated bond).Provides enhanced conformational stability. researchgate.netmdpi.com
Conformational Lock Restricts free rotation around single bonds, leading to a more rigid and predictable molecular shape.Pre-organizes molecules for predictable intermolecular self-assembly. nih.gov
Analytical Evidence Confirmed through techniques like 1D/2D NMR spectroscopy and single-crystal X-ray diffraction. nih.govresearchgate.netProvides unambiguous proof of the existence and geometry of these interactions.

While intramolecular hydrogen bonds define molecular shape, intermolecular hydrogen bonds are the key to building extended supramolecular structures. The oxalamide moiety is an excellent motif for creating robust, one-dimensional hydrogen-bonded chains. researchgate.net In this compound derivatives, the secondary amide group (-NH-) acts as a hydrogen bond donor, while the carbonyl oxygen atoms (-C=O) serve as acceptors.

The primary and most dominant interaction is the N-H···O=C hydrogen bond between the amide groups of adjacent molecules. This interaction typically leads to the formation of linear tapes or chains. researchgate.net A crucial structural feature of this compound is its asymmetry; one nitrogen atom is disubstituted (with benzyl (B1604629) and methyl groups) and lacks a hydrogen atom for donation, while the other nitrogen (in a simple derivative) is part of a secondary amide and possesses a donor proton. This asymmetry prevents the formation of the common double-hydrogen-bond "β-sheet" like structure seen in symmetrically disubstituted oxalamides. Instead, it promotes the formation of single hydrogen-bonded chains, which can then arrange into more complex networks through weaker interactions or interactions with other functional groups present in the derivatives.

These primary hydrogen-bonded chains can be further organized into 2D sheets and 3D networks through weaker C-H···O interactions, π-π stacking involving the benzyl groups, and other van der Waals forces. mdpi.com

Formation of Supramolecular Architectures

The directional and specific nature of hydrogen bonding in oxalamide derivatives allows for the programmed assembly of molecules into well-defined, higher-order supramolecular architectures. The final structure is a result of the interplay between strong hydrogen bonds and weaker, but collectively significant, secondary interactions.

The fundamental building block of many oxalamide-based supramolecular structures is a dimer formed through intermolecular N-H···O=C hydrogen bonds. These dimeric units can then propagate into one-dimensional polymeric tapes. researchgate.net The persistence and directionality of these hydrogen bonds ensure the formation of long, ordered chains.

In the case of N,N'-bis(pyridylmethyl)oxalamide, these chains have been used as ligands to coordinate with metal ions, leading to the formation of one-dimensional coordination polymers. researchgate.net For this compound derivatives, the single hydrogen-bonded chains serve as the primary motif. These chains can pack in parallel or anti-parallel fashion to form sheets, which are stabilized by dipole-dipole interactions and weaker C-H···π or π-π stacking interactions between the benzyl groups of neighboring chains. This hierarchical assembly process, starting from molecules to chains and then to sheets, is a hallmark of oxalamide supramolecular chemistry.

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The oxalamide unit is a powerful tool in crystal engineering due to its robust and predictable hydrogen bonding behavior. nih.gov By chemically modifying the substituents on the oxalamide core, it is possible to fine-tune the resulting supramolecular architecture.

In this compound, the substituents play distinct roles. The benzyl group, being large and aromatic, can participate in π-π stacking and provides steric influence that guides the packing of the hydrogen-bonded chains. The smaller methyl group will have a more subtle steric effect. The interplay between the strong, directional N-H···O=C hydrogen bonds and the weaker, less directional interactions of the benzyl and methyl groups allows for the rational design of crystalline materials with specific topologies and properties. This approach has been used to create materials ranging from simple 1D chains to complex 3D networks. researchgate.netnih.gov

Gelation Properties and Organogel Formation

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Oxalamide derivatives are known to be effective LMWGs, particularly for organic solvents (organogels). beilstein-journals.orgnih.gov

The gelation process is a direct consequence of the supramolecular polymerization discussed earlier. In a suitable solvent, this compound derivatives can self-assemble via hydrogen bonding into long, anisotropic fibers or ribbons. nih.gov As these fibers grow and entangle, they form a continuous network that immobilizes the solvent, resulting in a macroscopic gel. The process is often thermally reversible; heating the gel provides enough energy to disrupt the non-covalent bonds and dissolve the fibers, while cooling allows them to reform. nih.gov

Table 2: Factors Influencing Organogel Formation by Oxalamide Derivatives

FactorInfluence on GelationExample from this compound
Hydrogen Bonding Primary driving force for self-assembly into a 3D fibrillar network. nih.govThe N-H···O=C interactions form the backbone of the gel fibers.
Substituent Groups Modulate solubility and secondary interactions (e.g., van der Waals, π-π stacking). beilstein-journals.orgThe benzyl group can participate in π-stacking, reinforcing the fibers, while both substituents control solubility.
Solvent Compatibility The solvent must be compatible with the non-polar parts of the gelator but not so good as to prevent aggregation.Aromatic solvents may be effectively gelled due to favorable interactions with the benzyl group.
Concentration A minimum gelation concentration (MGC) is required to form a continuous network.Varies depending on the specific derivative and solvent.
Thermal Stability The gel-to-sol transition temperature (Tgel) indicates the stability of the gel network.Dependent on the strength and number of non-covalent interactions.

Solvent-Induced Self-Assembly

There is no available research detailing the self-assembly behavior of this compound in various solvents. Consequently, information regarding the formation of specific supramolecular structures such as fibers, ribbons, or gels induced by different solvent conditions is not available.

Rheological Characterization of Gels

As there are no reports on the gel formation of this compound, a rheological characterization, including data on storage modulus (G') and loss modulus (G''), cannot be provided. The viscoelastic properties of any potential gels from this compound have not been documented in the scientific literature.

Host-Guest Interactions and Molecular Recognition Phenomena

There is no information available in the scientific literature regarding the ability of self-assembled structures of this compound to engage in host-guest interactions or exhibit molecular recognition. Therefore, details on potential guest molecules, the nature of their interactions, and the selectivity of such processes are unknown.

Due to the lack of available data for the specified compound, the requested data tables and the list of compound names cannot be generated.

Potential Applications of N1 Benzyl N1 Methyloxalamide in Materials Science and Other Fields

Components in Polymeric Materials and Liquid Crystals

While direct studies on the incorporation of N1-Benzyl-N1-methyloxalamide into polymeric materials and liquid crystals are not extensively documented, the characteristics of its structural analogs suggest potential in these areas. Oxalamide derivatives are recognized for their utility as building blocks in polymer science. For instance, related compounds like N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide are categorized under materials for polymer science, indicating the relevance of the benzyl-oxalamide scaffold in developing new polymers. bldpharm.com The rigid-flexible nature of this compound could be exploited to impart specific thermal or mechanical properties to polymers.

In the realm of liquid crystals, the molecular geometry and polarity of a compound are critical factors. The study of binary mixtures of laterally substituted Schiff base derivatives has shown that modifications to the molecular structure, such as the addition of different substituent groups, can significantly influence their mesomorphic (liquid crystalline) behavior. mdpi.com Although this compound does not possess a conventional calamitic (rod-like) or discotic (disc-like) molecular shape typically associated with liquid crystals, its potential to form ordered structures through hydrogen bonding and π-π stacking interactions cannot be ruled out. The interplay between the benzyl (B1604629) and methyl groups could lead to unique intermolecular arrangements, which might be explored for the design of novel liquid crystalline materials or as a component in liquid crystal mixtures to modulate their properties.

Nucleating Agents for Polymer Crystallization

The manufacturing of semi-crystalline polymers often requires the use of nucleating agents to control the crystallization process, which in turn affects the mechanical and optical properties of the final product. specialchem.com These agents work by providing surfaces that facilitate the formation of crystal nuclei, leading to a faster and more uniform crystallization process. specialchem.com This results in benefits such as improved stiffness, higher heat deflection temperature, and reduced cycle times in processes like injection molding. specialchem.com

While specific research on this compound as a nucleating agent is limited, studies on structurally similar compounds have demonstrated the high potential of the oxalamide functional group in this application. For example, N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) has been shown to be a highly efficient nucleating agent for poly(lactic acid) (PLA), a widely used biodegradable polymer. The nucleation efficiency of OXA in PLA was found to be around 50%, which is nearly double that of talc, a common commercial nucleating agent. The addition of such oxalamide-based nucleating agents can significantly accelerate the crystallization rate of PLA, even under fast cooling conditions.

The structural similarities between OXA and this compound, particularly the presence of the oxalamide core, suggest that the latter could also be an effective nucleating agent for various polymers, including polypropylene (B1209903) and PLA. The benzyl and methyl groups could further influence its solubility and dispersion within the polymer matrix, which are key factors for a nucleating agent's performance.

Table 1: Comparison of Nucleating Agent Efficiency in Poly(lactic acid) (PLA)

Nucleating AgentTypeNucleation Efficiency (%)
N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA)Oxalamide Derivative~50
TalcInorganic~25

This table is generated based on comparative data for illustrative purposes and highlights the potential of oxalamide structures as effective nucleating agents.

Ligands in Coordination Chemistry and Catalysis

The oxalamide moiety in this compound can act as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of the carbonyl groups. This chelating ability makes it a candidate for applications in coordination chemistry and catalysis.

Research on the closely related compound, N1-benzyl-N2-methylethanediamide, has shown that it forms stable complexes with transition metals such as copper(II), iron(II), and palladium(II). The formation of such complexes is a prerequisite for their use in catalysis. The benzyl and methyl substituents on the nitrogen atoms can influence the electronic properties and steric environment of the metal center, thereby tuning the reactivity of the resulting complex.

The coordination of transition metals to organic ligands can lead to complexes with unique catalytic activities for a variety of organic transformations. rsc.orgnih.govspringer.com The ability of this compound to act as a ligand suggests its potential in developing novel catalysts.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. While there is no specific literature detailing the use of this compound as a ligand in MOF synthesis, its bidentate chelating nature suggests it could potentially be used to create new MOF structures. The benzyl and methyl groups would project into the pores of the framework, influencing the pore size, shape, and chemical environment, which could be advantageous for applications in gas storage, separation, or catalysis.

Metal complexes of oxalamide-type ligands have shown promise in various catalytic organic reactions. For instance, a copper-based catalyst utilizing N,N′-Dibenzyloxalamide as a ligand has been successfully employed in the N-arylation of heteroanilines. lookchem.com This demonstrates that the oxalamide scaffold can effectively support a catalytically active metal center.

Furthermore, iron complexes with N1-benzyl-N2-methylethanediamide have been shown to participate in iron-catalyzed nitrene transfer reactions. This type of reaction is a powerful tool for the formation of carbon-nitrogen bonds in organic synthesis. These findings suggest that metal complexes of this compound could also exhibit catalytic activity in a range of organic transformations.

Table 2: Potential Catalytic Applications of this compound-Metal Complexes

MetalPotential Reaction TypeBasis (Similar Compound)
Copper (Cu)N-ArylationN,N′-Dibenzyloxalamide lookchem.com
Iron (Fe)Nitrene TransferN1-benzyl-N2-methylethanediamide
Palladium (Pd)Cross-Coupling Reactions (e.g., Suzuki-Miyaura)N1-benzyl-N2-methylethanediamide

This table outlines potential catalytic roles for this compound complexes based on the observed reactivity of structurally related ligands.

Environmental Applications (e.g., Metal Chelation)

The presence of amide groups in this compound gives it the potential to act as a chelating agent for metal ions. This property could be harnessed for environmental applications, such as the removal of heavy metals from wastewater. rsc.orgnih.govmdpi.comnih.gov

The principle of using amide-containing compounds for heavy metal adsorption has been demonstrated with other materials. For example, a novel chelating adsorbent featuring amide functionalities has been shown to have a high adsorption capacity for lead(II) ions from aqueous solutions. rsc.org The amide groups, in conjunction with other functional groups, can coordinate with heavy metal ions, effectively removing them from the water. rsc.org

Given its structure, this compound could potentially be immobilized on a solid support to create a sorbent material for the selective capture of heavy metals. The benzyl groups might also contribute to the material's affinity for certain pollutants through hydrophobic interactions. Furthermore, such chelating agents can be the basis for developing chemical sensors for the detection of heavy metal ions in the environment. mdpi.comnih.govrsc.org

Advanced Analytical Methodologies for N1 Benzyl N1 Methyloxalamide Analysis

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Complex Mixture Analysis)

Chromatographic techniques are fundamental for separating and quantifying N1-Benzyl-N1-methyloxalamide and assessing its purity.

High-Performance Liquid Chromatography (HPLC) would likely be a suitable method for the analysis of this compound due to its non-volatile nature. A reversed-phase HPLC method, likely employing a C18 column, would separate the compound from non-polar and moderately polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the potential addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. Detection would most effectively be achieved using a UV detector, leveraging the aromatic benzyl (B1604629) group which should provide a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided that this compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The mass spectrometer detector would allow for the identification of the compound based on its mass-to-charge ratio and fragmentation pattern. For related N-benzyl compounds, a common fragmentation pathway involves the cleavage of the benzylic C-N bond, which would be expected for this compound as well.

Hypothetical HPLC Parameters for this compound Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule.

In fragmentation studies, the N-benzyl and oxalamide moieties would likely dictate the cleavage patterns. For N-benzyl amides, a characteristic fragmentation is the cleavage of the N-CO bond. Another expected fragmentation pathway for this compound would be the loss of the benzyl group, leading to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment in the mass spectra of benzyl-containing compounds.

Expected HRMS Fragmentation of this compound

Fragment Ion Proposed Structure
[M+H]+ Protonated parent molecule
[M-C7H7]+ Loss of the benzyl group

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) for Phase Transitions and Stability in Complex Systems)

Thermal analysis techniques would provide insights into the physical properties and stability of this compound.

Differential Scanning Calorimetry (DSC) would be used to determine melting point, and to identify any phase transitions. For oxalamide derivatives, the presence of intermolecular hydrogen bonding can influence their thermal behavior, potentially leading to complex melting profiles or polymorphism.

Thermogravimetric Analysis (TGA) would assess the thermal stability of the compound by measuring its weight loss as a function of temperature. This would reveal the decomposition temperature of this compound, which is critical information for its handling and storage, as well as for methods like GC-MS that involve heating the sample.

Microscopic Techniques (e.g., Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) for Self-Assembled Structures)

Microscopic techniques would be valuable for investigating the morphology and potential self-assembly of this compound in the solid state. The oxalamide functional group is known to participate in hydrogen bonding, which can drive the self-assembly of molecules into ordered structures.

Scanning Electron Microscopy (SEM) would provide information on the surface morphology of the bulk material, revealing details about its crystal habit or amorphous nature.

Transmission Electron Microscopy (TEM) could be used to visualize nanoscale structures if this compound were to form self-assembled aggregates, such as nanofibers or other ordered architectures.

Future Research Directions and Outlook for N1 Benzyl N1 Methyloxalamide

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The future synthesis of N1-Benzyl-N1-methyloxalamide and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Researchers are expected to move away from traditional synthetic routes that often rely on hazardous reagents and solvents. Future methodologies will likely focus on atom economy, the use of renewable starting materials, and catalytic processes.

Key areas of exploration may include:

Catalytic Amidation: Development of novel catalysts, potentially based on earth-abundant metals, to facilitate the direct amidation of oxalic acid derivatives with N-benzyl-N-methylamine, minimizing the need for stoichiometric activating agents.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety profiles for the synthesis of oxalamides.

Biocatalysis: The exploration of enzymatic pathways for the formation of the amide bonds in this compound could provide a highly selective and environmentally benign synthetic route.

These approaches will not only make the synthesis of this compound more sustainable but also potentially open up new avenues for the creation of structurally diverse libraries of related compounds.

Deeper Mechanistic Insights into Biological Activity and Target Engagement

While the biological profile of this compound is not yet extensively documented, the broader class of oxalamide derivatives has shown promise in various therapeutic areas. Future research will undoubtedly focus on elucidating the specific biological activities of this compound and understanding its interactions with biological targets at a molecular level.

Prioritized research directions include:

Screening for Bioactivity: Comprehensive screening of this compound against a wide range of biological targets, including enzymes and receptors implicated in diseases such as cancer and viral infections. For instance, oxalamide derivatives have been investigated as neuraminidase inhibitors, suggesting a potential avenue for antiviral drug discovery. rsc.org

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial. This could involve techniques such as X-ray crystallography of the compound bound to its target protein, as well as various biochemical and cellular assays to understand how it exerts its effects. Research on other oxamide (B166460) derivatives has indicated that they can induce apoptosis and cell cycle arrest in cancer cell lines, suggesting that blockage of DNA synthesis could be a possible mechanism. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues of this compound to establish clear structure-activity relationships. This will be instrumental in optimizing the potency and selectivity of potential therapeutic agents.

Rational Design of Derivatives with Tuned Supramolecular Properties

The oxalamide backbone is well-known for its ability to form robust hydrogen bonding networks, making it an excellent scaffold for the construction of supramolecular assemblies. The N-benzyl and N-methyl substituents on this compound provide handles for tuning these non-covalent interactions.

Future research in this area will likely involve:

Crystal Engineering: Systematic studies on the crystallization of this compound and its derivatives to control the formation of specific solid-state architectures with desired properties, such as polymorphism and co-crystallization. Computational studies on N,N'-dimethyloxalamide have provided insights into the conformational preferences and isomerization processes of the oxalamide group, which can inform crystal engineering efforts. nih.gov

Self-Assembling Systems: The design of derivatives that can self-assemble in solution to form well-defined nanostructures, such as gels, fibers, or vesicles. These materials could have applications in drug delivery and tissue engineering. The self-assembling properties of oxalamide compounds have been utilized to enhance the nucleation efficiency in biodegradable polymers. nih.gov

Host-Guest Chemistry: Exploration of the potential of macrocyclic structures containing the this compound motif to act as hosts for the recognition and sensing of specific guest molecules.

Development of Advanced Materials Based on the Oxalamide Scaffold

The inherent properties of the oxalamide group, such as its rigidity and hydrogen-bonding capability, make it an attractive building block for the development of advanced materials. The incorporation of the this compound unit into polymeric or network structures could lead to materials with novel thermal, mechanical, and optical properties.

Potential avenues for research include:

High-Performance Polymers: The synthesis of polyamides and other polymers incorporating the this compound moiety to create materials with high thermal stability and mechanical strength. The structural preferences of polyoxalamides have been investigated, revealing how the number of methylene (B1212753) groups influences hydrogen bonding directions and crystal structure. nih.gov

Functional Gels: The development of organogels or hydrogels based on low-molecular-weight gelators derived from this compound for applications in areas such as controlled release and environmental remediation.

Luminescent Materials: The design of this compound derivatives that exhibit interesting photophysical properties, such as fluorescence or phosphorescence, for use in organic light-emitting diodes (OLEDs) or chemical sensors.

The use of scaffolds in tissue engineering is a rapidly advancing field where engineered biomaterials can support cell growth and tissue regeneration. nih.govyoutube.comyoutube.com While not specific to the oxalamide scaffold, the general principles of designing biodegradable and biocompatible materials with controlled porosity and mechanical properties are relevant. youtube.commdpi.com

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work is expected to play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives.

Key integrated approaches will include:

Virtual Screening: The use of molecular docking and other computational techniques to screen virtual libraries of this compound analogues against known biological targets, prioritizing the synthesis of the most promising candidates. rsc.org

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physical properties of novel derivatives, guiding the design of new compounds with improved characteristics. nih.gov

Mechanistic Simulations: The use of molecular dynamics simulations and quantum mechanical calculations to gain a deeper understanding of the conformational dynamics, intermolecular interactions, and reaction mechanisms of this compound at the atomic level. researchgate.netnih.gov

By combining the predictive power of computational chemistry with targeted experimental validation, researchers can significantly streamline the design-synthesis-testing cycle, leading to a more efficient exploration of the chemical space around the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.